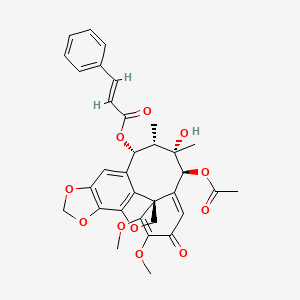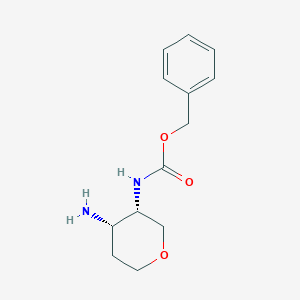
(3R,4R)-1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring structure
Preparation Methods
The synthesis of (3R,4R)-1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. For example, the compound can be synthesized via a multi-step process starting from commercially available chiral amines, followed by alkylation, cyclization, and carboxylation reactions under controlled conditions .
Chemical Reactions Analysis
(3R,4R)-1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups, leading to the formation of various substituted derivatives.
Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis under acidic or basic conditions to yield the parent carboxylic acid
Scientific Research Applications
(3R,4R)-1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and other bioactive compounds.
Biological Studies: Researchers use this compound to study enzyme-substrate interactions and to develop enzyme inhibitors.
Industrial Applications: It is employed in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis
Mechanism of Action
The mechanism of action of (3R,4R)-1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For instance, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
(3R,4R)-1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid can be compared with similar compounds such as:
Ethyl (3R,4R)-1-benzyl-4-methyl-pyrrolidine-3-carboxylate: This compound has a similar pyrrolidine ring structure but with a methyl group instead of an ethyl group.
Pyrrolopyrazine derivatives: These compounds contain a pyrrolidine ring fused with a pyrazine ring and exhibit different biological activities.
Pyridine and Pyrrole derivatives: These aromatic heterocycles share some structural similarities but differ in their electronic properties and reactivity.
The uniqueness of this compound lies in its specific stereochemistry and the resulting biological and chemical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H19NO2/c1-2-12-9-15(10-13(12)14(16)17)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,16,17)/t12-,13-/m0/s1 |
InChI Key |
BRZIDNQMHUVUAM-STQMWFEESA-N |
Isomeric SMILES |
CC[C@H]1CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2 |
Canonical SMILES |
CCC1CN(CC1C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(1R)-1-Benzo[B]thiophen-3-ylethylamine](/img/structure/B13321236.png)

![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13321253.png)
![1-Methyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B13321261.png)
